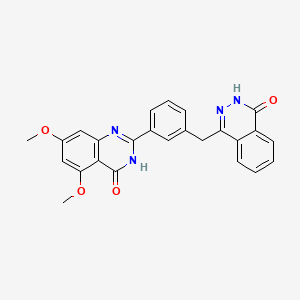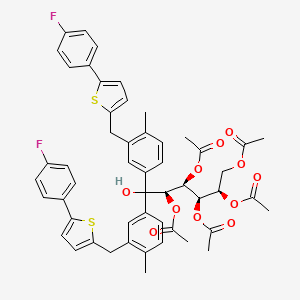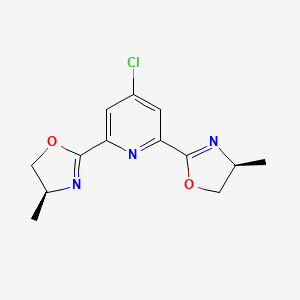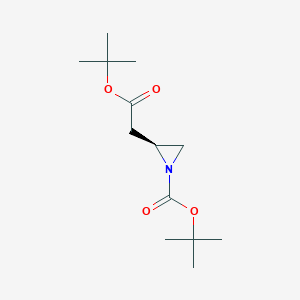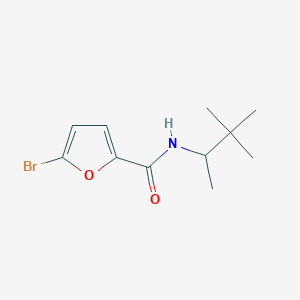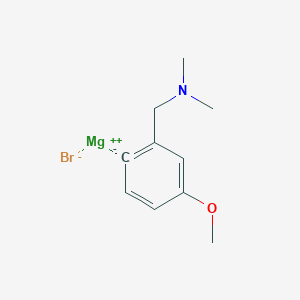
(2-((Dimethylamino)methyl)-4-methoxyphenyl)magnesium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-((Dimethylamino)methyl)-4-methoxyphenyl)magnesium bromide, 0.25 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds used extensively in organic synthesis for forming carbon-carbon bonds. This particular compound is notable for its reactivity and utility in various synthetic applications.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of (2-((dimethylamino)methyl)-4-methoxyphenyl)magnesium bromide involves the reaction of 2-((dimethylamino)methyl)-4-methoxyphenyl bromide with magnesium metal in the presence of anhydrous THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The magnesium metal is activated by stirring with iodine or a small amount of the organic halide before the addition of the main reactant.
Industrial Production Methods
On an industrial scale, the production of this Grignard reagent follows similar principles but is optimized for larger quantities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and side reactions.
化学反应分析
Types of Reactions
(2-((Dimethylamino)methyl)-4-methoxyphenyl)magnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Electrophiles: Alkyl halides, aryl halides.
Solvents: Anhydrous THF is commonly used to maintain the reactivity of the Grignard reagent.
Major Products
Alcohols: From reactions with carbonyl compounds.
Substituted Aromatics: From substitution reactions.
Coupled Products: From coupling reactions with electrophiles.
科学研究应用
Chemistry
In organic synthesis, (2-((dimethylamino)methyl)-4-methoxyphenyl)magnesium bromide is used to form complex molecules by creating new carbon-carbon bonds. It is particularly useful in the synthesis of pharmaceuticals and fine chemicals.
Biology and Medicine
While direct applications in biology and medicine are limited, the compounds synthesized using this Grignard reagent can have significant biological activity. For example, it can be used in the synthesis of intermediates for drug development.
Industry
In the chemical industry, this reagent is used to produce various intermediates and final products, including agrochemicals, polymers, and specialty chemicals.
作用机制
The mechanism of action of (2-((dimethylamino)methyl)-4-methoxyphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge developed during the transition state, facilitating the formation of new bonds. The molecular targets are typically carbonyl groups, halides, and other electrophilic centers.
相似化合物的比较
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent used for similar purposes but lacks the dimethylamino and methoxy substituents.
Methylmagnesium Bromide: Simpler structure, used for forming carbon-carbon bonds.
Ethylmagnesium Bromide: Similar to methylmagnesium bromide but with an ethyl group.
Uniqueness
(2-((Dimethylamino)methyl)-4-methoxyphenyl)magnesium bromide is unique due to its specific substituents, which can influence its reactivity and selectivity in chemical reactions. The dimethylamino group can act as an electron-donating group, potentially stabilizing intermediates and transition states, while the methoxy group can provide additional steric and electronic effects.
This detailed overview provides a comprehensive understanding of this compound, its preparation, reactions, applications, and unique characteristics
属性
分子式 |
C10H14BrMgNO |
|---|---|
分子量 |
268.43 g/mol |
IUPAC 名称 |
magnesium;1-(3-methoxybenzene-6-id-1-yl)-N,N-dimethylmethanamine;bromide |
InChI |
InChI=1S/C10H14NO.BrH.Mg/c1-11(2)8-9-5-4-6-10(7-9)12-3;;/h4,6-7H,8H2,1-3H3;1H;/q-1;;+2/p-1 |
InChI 键 |
CWRPJYSVBYUSSK-UHFFFAOYSA-M |
规范 SMILES |
CN(C)CC1=[C-]C=CC(=C1)OC.[Mg+2].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


